1-Propylpyrrole-3-boronic Acid Pinacol Ester
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Overview
Description
MFCD28123064, also known as 1-propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a boronate ester group. The presence of the boronate ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD28123064 typically involves the reaction of 1-propyl-1H-pyrrole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out under inert conditions, such as in the presence of nitrogen or argon gas, to prevent oxidation. The reaction is catalyzed by a palladium complex, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of MFCD28123064 can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of automated systems can reduce the need for manual intervention and increase the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
MFCD28123064 undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The pyrrole ring can be reduced under specific conditions to form pyrrolidine derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
MFCD28123064 has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation, which can be useful in studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boronate ester linkages.
Mechanism of Action
The mechanism of action of MFCD28123064 is primarily based on the reactivity of its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
MFCD28123064 can be compared with other boronate ester-containing compounds, such as:
Phenylboronic acid: Similar in reactivity but lacks the pyrrole ring, making it less versatile in organic synthesis.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thiophene ring instead of a pyrrole ring, which can affect its reactivity and applications.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group, making it more suitable for applications in medicinal chemistry.
The uniqueness of MFCD28123064 lies in its combination of a pyrrole ring and a boronate ester group, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C13H22BNO2 |
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Molecular Weight |
235.13 g/mol |
IUPAC Name |
1-propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
InChI |
InChI=1S/C13H22BNO2/c1-6-8-15-9-7-11(10-15)14-16-12(2,3)13(4,5)17-14/h7,9-10H,6,8H2,1-5H3 |
InChI Key |
NRRLZWDUURGHSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)CCC |
Origin of Product |
United States |
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